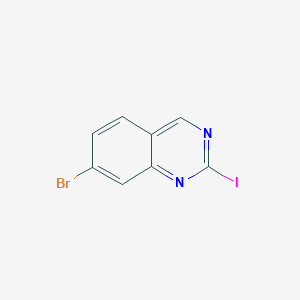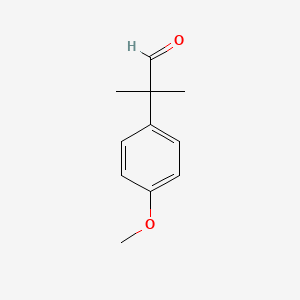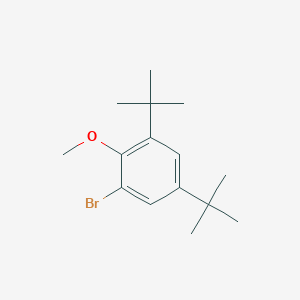![molecular formula C16H21ClN2O3 B8755489 8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8755489.png)
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic anhydride under controlled conditions.
Introduction of the Methyl and Phenylmethoxy Groups: The next step involves the introduction of the methyl and phenylmethoxy groups. This can be done through alkylation reactions using appropriate alkylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: It is used in studies investigating cellular mechanisms and pathways, especially those involving necroptosis and apoptosis.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for developing new medications.
Chemical Biology: It serves as a tool compound in chemical biology to study protein interactions and signaling pathways.
Wirkmechanismus
The mechanism of action of 8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets. One known target is the receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its therapeutic effects in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the substitution pattern.
8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a methoxy group instead of the phenylmethoxy group.
Uniqueness
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit RIPK1 and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Eigenschaften
Molekularformel |
C16H21ClN2O3 |
|---|---|
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
8-methyl-2-phenylmethoxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-17-9-7-16(8-10-17)11-14(19)18(15(16)20)21-12-13-5-3-2-4-6-13;/h2-6H,7-12H2,1H3;1H |
InChI-Schlüssel |
JMRHWIHPJMQJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CC(=O)N(C2=O)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8755411.png)

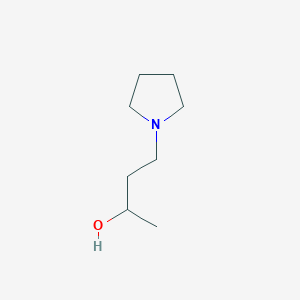
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B8755427.png)
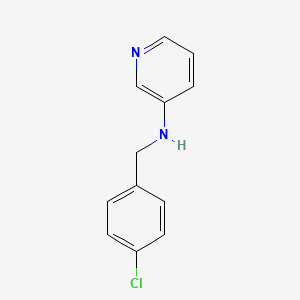
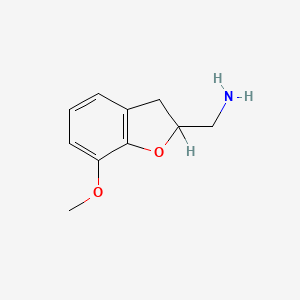
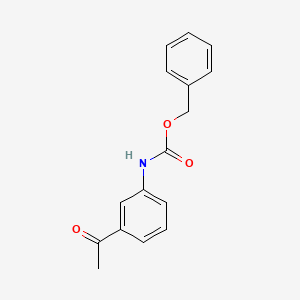
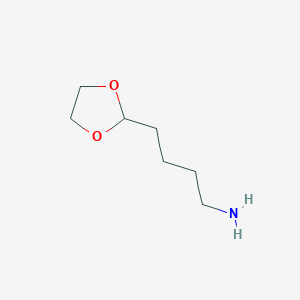

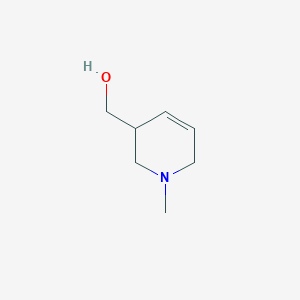
![3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8755470.png)
